5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
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Overview
Description
5-Amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenyl group, a morpholinyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent chlorination introduces the dichlorophenyl group. The morpholinyl group is then introduced through a nucleophilic substitution reaction, and finally, the sulfonamide group is added using appropriate reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat transfer, and safety considerations. Catalysts and solvents are carefully selected to optimize yield and purity. Quality control measures, including chromatography and spectroscopy, ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its structural features make it a candidate for drug discovery and development.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable compound in the development of new drugs.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Amino-N-(2,4-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
5-Amino-N-(2,6-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
5-Amino-N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
Uniqueness: Compared to similar compounds, 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide stands out due to its specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-amino-N-(2,5-dichlorophenyl)-2-morpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)14(9-11)20-25(22,23)16-10-12(19)2-4-15(16)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQHSUVSPYGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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